molecular formula C15H15N2O2+ B11701190 3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium

Cat. No.: B11701190
M. Wt: 255.29 g/mol
InChI Key: ALMRHMGALLGONV-UHFFFAOYSA-O
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Description

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a pyridinium salt with a complex structure that includes a carbamoyl group, a 4-methylphenyl group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and oxoethyl groups. One common method involves the reaction of 4-methylbenzaldehyde with pyridine in the presence of an oxidizing agent to form the intermediate, which is then reacted with carbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a carbamoyl group, a 4-methylphenyl group, and an oxoethyl group makes it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N2O2+

Molecular Weight

255.29 g/mol

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-11-4-6-12(7-5-11)14(18)10-17-8-2-3-13(9-17)15(16)19/h2-9H,10H2,1H3,(H-,16,19)/p+1

InChI Key

ALMRHMGALLGONV-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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